C-1 Thyminyl Modification Confers Structural Divergence from Prototypical Glucosamine-4-Phosphate Analog A-103
T-Phosphoglucoside is distinguished from the most closely related and well-characterized analog A-103 (2,3-diacyloxyacylglucosamine-4-phosphate) by the presence of a thymine nucleobase at the anomeric C-1 position via a β-glycosidic linkage, replacing the free reducing end in A-103 [1]. Both compounds share identical (R)-3-tetradecanoyloxytetradecanoyl lipid chains at C-2 and C-3 and a phosphate at C-4. A-103 has documented mitogenic activity in murine splenocytes at 25–100 μg/mL and causes lethality in 1 of 3 galactosamine-sensitized C57BL/6 mice at 50 μg/mouse [2]. The C-1 thyminyl substitution in T-phosphoglucoside occupies the same topological region that, in natural lipid A, participates in TLR4/MD-2 dimerization interface interactions, and modifications at this position in the glucosamine-4-phosphate class have been shown to modulate immunostimulatory potency [3]. The thymine moiety additionally introduces potential for nucleobase-pairing and nucleoside transporter recognition, properties entirely absent from A-103 [1].
| Evidence Dimension | C-1 anomeric substituent identity (structural determinant of receptor recognition) |
|---|---|
| Target Compound Data | Thymine nucleobase, β-glycosidically linked at C-1; MW 1014.3; LogP 11.63 |
| Comparator Or Baseline | A-103: free reducing end (-OH) at C-1; MW ~920 (estimated from acyl-GlcN-4-P core); otherwise identical C-2/C-3 acyl chains and C-4 phosphate |
| Quantified Difference | Qualitative structural divergence at C-1; thymine adds C₅H₅N₂O₂ substructure absent in A-103. No direct comparative bioactivity data available for T-phosphoglucoside itself. |
| Conditions | Structural comparison based on published synthesis and characterization data (Idegami et al., 1990); A-103 biological data from murine splenocyte mitogenicity assay (C57BL/6 and BALB/c mice) and galactosamine-loaded lethality model |
Why This Matters
For procurement decisions, the C-1 thyminyl group is the sole structural feature differentiating T-phosphoglucoside from the commercially available and biologically profiled A-103 class; any substitution with a non-thyminyl glucosamine-4-phosphate analog eliminates the nucleobase-dependent recognition properties and potential anti-HIV scaffold pharmacology that define this compound's research value.
- [1] Idegami K, Shimizu C, Ikeda K, Achiwa K. Synthesis of biologically active derivatives of D-glucosamine-4-phosphate and 1-thyminyl-D-glucosamine-4,6-disulfate. Chem Pharm Bull (Tokyo). 1990;38(6):1766-1768. doi:10.1248/cpb.38.1766. PMID: 2208395. View Source
- [2] Shimizu T, Iwamoto Y, Yanagihara Y, Itoh H, Nakamoto S, Achiwa K. Mitogenic activity and lethal toxicity of lipid A analogs, glucosamine-phosphate carrying aromatic alkyl groups, in mice. Biol Pharm Bull. 1993;16(9):932-934. doi:10.1248/bpb.16.932. PMID: 8268863. View Source
- [3] Shimizu T, Masuzawa T, Yanagihara Y, Nakamoto S, Itoh H, Achiwa K. Antitumor activity, mitogenicity, and lethal toxicity of chemically synthesized monosaccharide analogs of lipid A. J Pharmacobio-Dyn. 1988;11(7):512-518. doi:10.1248/bpb1978.11.512. PMID: 3236191. View Source
